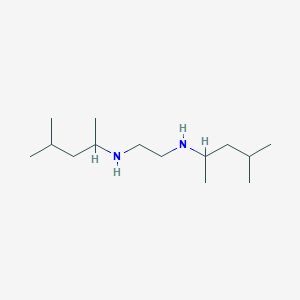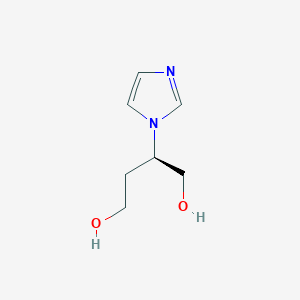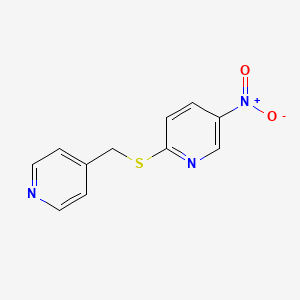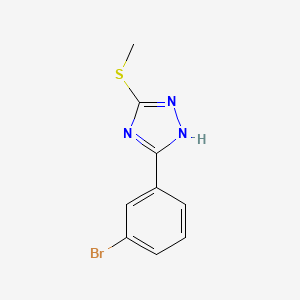
5-(3-Bromophenyl)-3-(methylsulfanyl)-1H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Bromophenyl)-3-(methylsulfanyl)-1H-1,2,4-triazole is a heterocyclic compound that features a triazole ring substituted with a bromophenyl group and a methylsulfanyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Bromophenyl)-3-(methylsulfanyl)-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-bromobenzyl bromide with thiosemicarbazide, followed by cyclization in the presence of a base such as sodium hydroxide.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling brominated compounds and sulfur-containing reagents.
Analyse Des Réactions Chimiques
Types of Reactions: 5-(3-Bromophenyl)-3-(methylsulfanyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents.
Major Products Formed:
Oxidation: 5-(3-Bromophenyl)-3-(methylsulfinyl)-1H-1,2,4-triazole or 5-(3-Bromophenyl)-3-(methylsulfonyl)-1H-1,2,4-triazole.
Reduction: 5-Phenyl-3-(methylsulfanyl)-1H-1,2,4-triazole.
Substitution: Various substituted triazoles depending on the nucleophile used.
Applications De Recherche Scientifique
5-(3-Bromophenyl)-3-(methylsulfanyl)-1H-1,2,4-triazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 5-(3-Bromophenyl)-3-(methylsulfanyl)-1H-1,2,4-triazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromophenyl and methylsulfanyl groups can influence the compound’s binding affinity and specificity towards these targets.
Comparaison Avec Des Composés Similaires
5-(4-Bromophenyl)-1H-1,2,4-triazole: Lacks the methylsulfanyl group, which may affect its reactivity and biological activity.
3-(Methylsulfanyl)-1H-1,2,4-triazole: Lacks the bromophenyl group, which may influence its chemical properties and applications.
Uniqueness: 5-(3-Bromophenyl)-3-(methylsulfanyl)-1H-1,2,4-triazole is unique due to the presence of both the bromophenyl and methylsulfanyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various research applications.
Propriétés
Numéro CAS |
924663-95-6 |
|---|---|
Formule moléculaire |
C9H8BrN3S |
Poids moléculaire |
270.15 g/mol |
Nom IUPAC |
5-(3-bromophenyl)-3-methylsulfanyl-1H-1,2,4-triazole |
InChI |
InChI=1S/C9H8BrN3S/c1-14-9-11-8(12-13-9)6-3-2-4-7(10)5-6/h2-5H,1H3,(H,11,12,13) |
Clé InChI |
QYLHXYONWUNDLP-UHFFFAOYSA-N |
SMILES canonique |
CSC1=NNC(=N1)C2=CC(=CC=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-methoxyphenyl)-2-{[5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B14171421.png)
![[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl] 2-chloro-4-fluorobenzoate](/img/structure/B14171434.png)
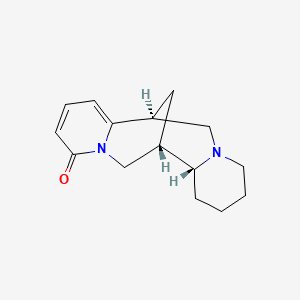
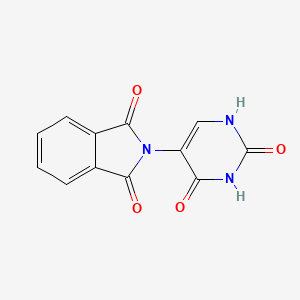
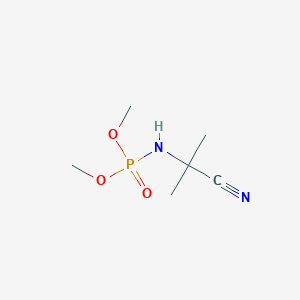
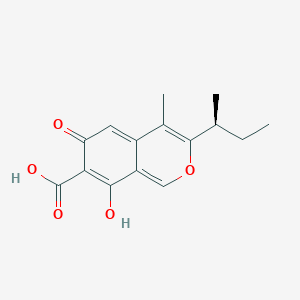
![2-{[2-(4-Methylpiperazin-1-yl)phenyl]methylidene}thiomorpholin-3-one](/img/structure/B14171459.png)
![1(2H)-phthalazinone, 4-[4-(4-aminophenoxy)phenyl]-2-(4-aminophenyl)-](/img/structure/B14171462.png)
![Benzamide, N-[[(4S)-1,4-dihydro-2-oxo-6-(1H-pyrazol-3-yl)-4-(trifluoromethyl)-2H-3,1-benzoxazin-4-yl]methyl]-4-fluoro-](/img/structure/B14171475.png)
